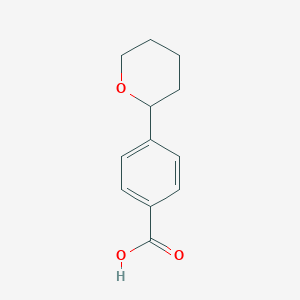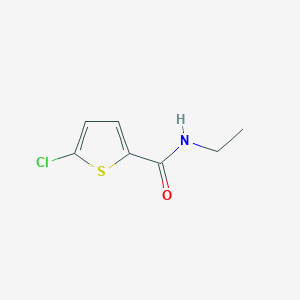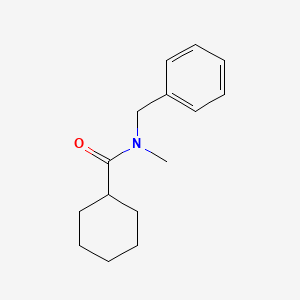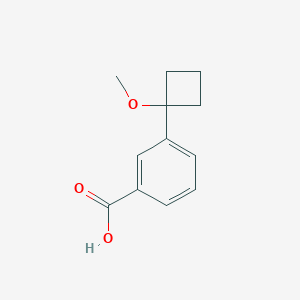
N-cycloheptyl-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-3-methylbutanamide, also known as CJ-023423, is a compound that has been studied for its potential use in the treatment of various diseases. This compound belongs to the family of amides and has a chemical formula of C12H23NO.
Mécanisme D'action
The exact mechanism of action of N-cycloheptyl-3-methylbutanamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAB receptor. This receptor is involved in the regulation of neurotransmitter release and is known to play a role in the modulation of pain, anxiety, and depression.
Biochemical and Physiological Effects:
N-cycloheptyl-3-methylbutanamide has been shown to have various biochemical and physiological effects. In a study by Gao et al. (2016), N-cycloheptyl-3-methylbutanamide was found to increase the levels of GABA in the hippocampus and prefrontal cortex of mice. GABA is a neurotransmitter that is known to have anxiolytic and antidepressant effects. In another study by Liu et al. (2015), N-cycloheptyl-3-methylbutanamide was found to reduce the expression of pro-inflammatory cytokines in the spinal cord of rats with neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cycloheptyl-3-methylbutanamide is that it has been shown to have good bioavailability and pharmacokinetics in rodents. This makes it a promising compound for further preclinical studies. However, one of the limitations of N-cycloheptyl-3-methylbutanamide is its low yield in the synthesis process, which may limit its availability for further studies.
Orientations Futures
There are several future directions for research on N-cycloheptyl-3-methylbutanamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders such as epilepsy and schizophrenia. Another area of interest is the development of more efficient synthesis methods to increase the yield of N-cycloheptyl-3-methylbutanamide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-cycloheptyl-3-methylbutanamide is a compound that has shown promising results in preclinical studies for its potential use in the treatment of various neurological disorders. Its mechanism of action is believed to involve the modulation of the GABAB receptor, which is involved in the regulation of neurotransmitter release. Further research is needed to fully understand the potential of N-cycloheptyl-3-methylbutanamide and its limitations for clinical use.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-3-methylbutanamide involves the reaction of 3-methylbutanoyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-cycloheptyl-3-methylbutanamide. The yield of this reaction is reported to be around 30%.
Applications De Recherche Scientifique
N-cycloheptyl-3-methylbutanamide has been studied for its potential use in the treatment of various diseases such as neuropathic pain, anxiety, and depression. In a study conducted by Gao et al. (2016), N-cycloheptyl-3-methylbutanamide was found to have anxiolytic and antidepressant effects in mice. Another study by Liu et al. (2015) reported that N-cycloheptyl-3-methylbutanamide had analgesic effects in a rat model of neuropathic pain.
Propriétés
IUPAC Name |
N-cycloheptyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-10(2)9-12(14)13-11-7-5-3-4-6-8-11/h10-11H,3-9H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMXBCKKDVMGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)


![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)








